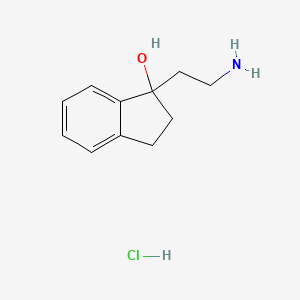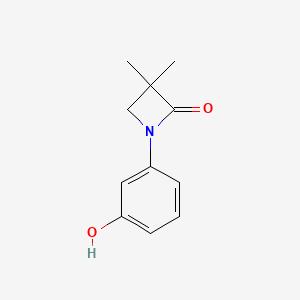
N-(2-(2-chlorophenyl)-2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2-chlorophenyl)-2-methoxyethyl)acetamide” is a chemical compound. It is a type of organic amide . It is a colorless or light yellow crystalline solid with a specific odor . It can dissolve in water, and its solubility increases with the rise of temperature . It can also dissolve in organic solvents such as methanol, ethanol, and dimethylformamide .
Mechanism of Action
Mode of Action
The mode of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]acetamide is currently unknown . The interaction of this compound with its potential targets and the resulting changes at the molecular level are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its target .
Advantages and Limitations for Lab Experiments
N-(2-(2-chlorophenyl)-2-methoxyethyl)acetamide has a number of advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. Additionally, it has a unique mechanism of action, which makes it an interesting molecule to study. However, there are also some limitations to using this compound in lab experiments. It has a low solubility, which can make it difficult to work with in certain experiments. Additionally, it has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are a number of future directions for the study of N-(2-(2-chlorophenyl)-2-methoxyethyl)acetamide. One area of research is the development of new analogs of this compound that have improved pharmacological properties. Additionally, there is a need for more studies on the long-term effects of this compound. Another area of research is the use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and multiple sclerosis. Finally, there is a need for more studies on the mechanism of action of this compound, particularly the role of the PBR in its activity.
Synthesis Methods
N-(2-(2-chlorophenyl)-2-methoxyethyl)acetamide is synthesized through a multi-step process that involves the reaction of 2-chloroacetophenone with 2-methoxyethylamine. The resulting product is then treated with acetic anhydride to form this compound. The purity of the product is determined through various analytical techniques, such as NMR spectroscopy and HPLC.
Scientific Research Applications
N-(2-(2-chlorophenyl)-2-methoxyethyl)acetamide has been extensively studied for its anxiolytic properties. It has been shown to have a high affinity for the GABA-A receptor, which is responsible for the regulation of anxiety. This compound has been shown to increase the activity of GABA-A receptors, leading to a decrease in anxiety levels. Additionally, this compound has been shown to have anti-inflammatory properties, which may be beneficial for the treatment of certain neurological disorders.
properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8(14)13-7-11(15-2)9-5-3-4-6-10(9)12/h3-6,11H,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIBPIATQAMDKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C1=CC=CC=C1Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-acetyl-N-[cyano(2-methylphenyl)methyl]benzamide](/img/structure/B2468120.png)
![N-(3-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2468121.png)

![N-(2-chlorobenzyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2468123.png)
![1-(3-Benzyl-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2468125.png)
![3-[[4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2468128.png)

![[2-(Oxan-4-yl)-2-oxoethyl] benzoate](/img/structure/B2468132.png)




![2-(3,5-dimethylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2468141.png)
